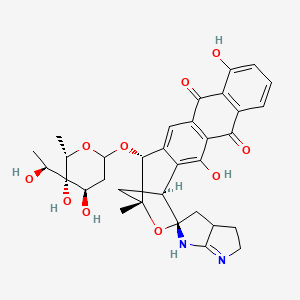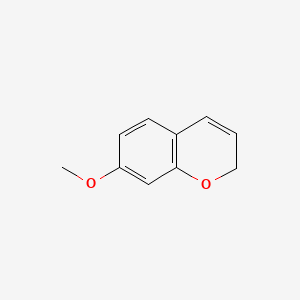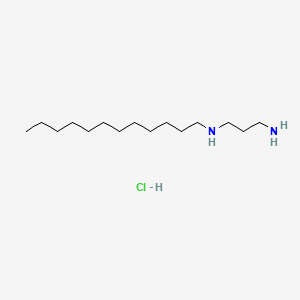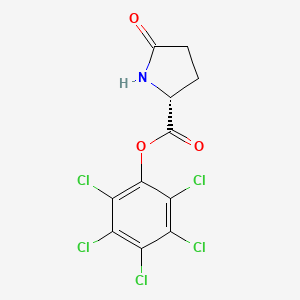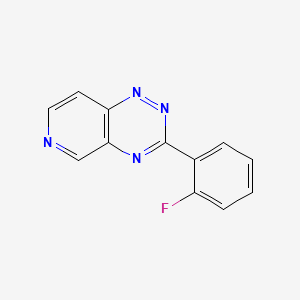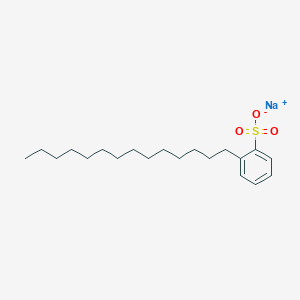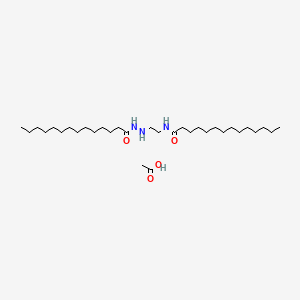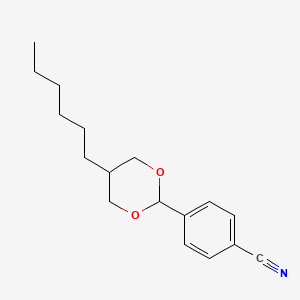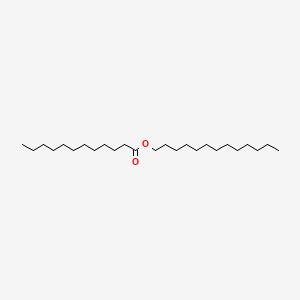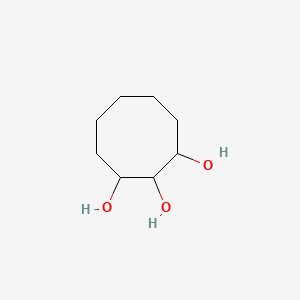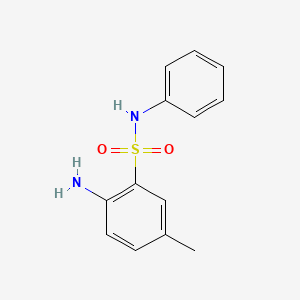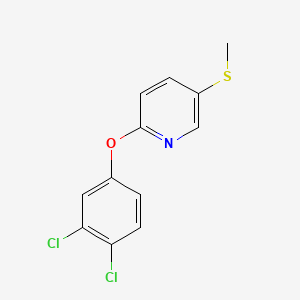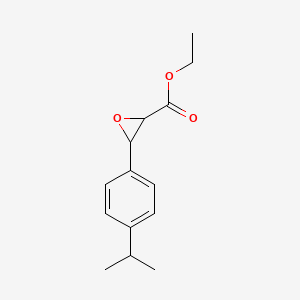
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as , , or under basic or acidic conditions.
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Amino alcohols: or thioethers from substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .
Comparación Con Compuestos Similares
- Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-tert-butylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
Comparison: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. The isopropyl group also enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications .
Propiedades
Número CAS |
93805-69-7 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |
Clave InChI |
ITNKSNPSUNGFLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


